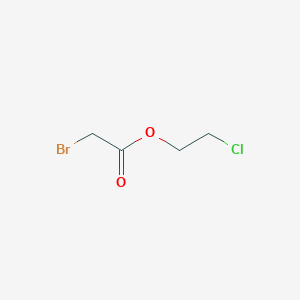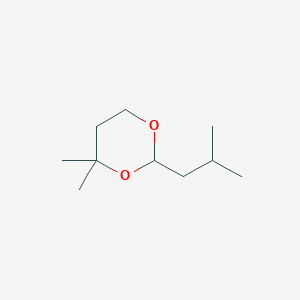
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- is an organic compound with the molecular formula C11H22O2. It is a colorless liquid known for its stability and unique chemical properties. This compound is part of the dioxane family, which consists of six-membered heterocyclic compounds containing two oxygen atoms. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol in the presence of an acid catalyst . The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield . The final product is usually purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-dioxane, 4,4-dimethyl-2-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its stability and reactivity are influenced by the presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups, which can enhance its ability to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 1,3-Dioxolane, 2,2,4-trimethyl-
- 2,2-Dimethyl-1,3-dioxane-4-methanol
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- stands out due to its unique structural features, which provide enhanced stability and reactivity compared to other similar compounds. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes it particularly suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
58303-58-5 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
4,4-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-9-11-6-5-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
InChIキー |
JKEZOTPYPOUIAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1OCCC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


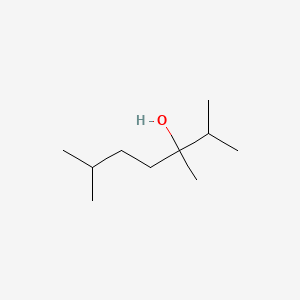
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
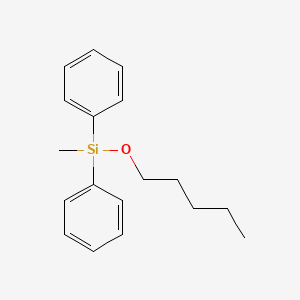
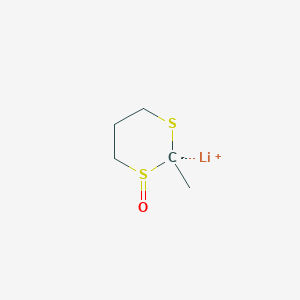
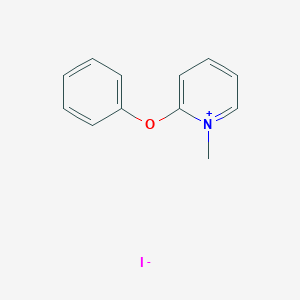
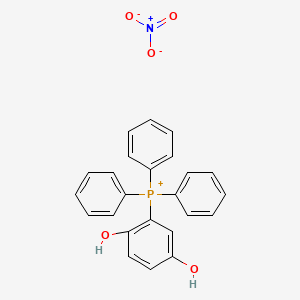
![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)

![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

